![molecular formula C21H13Br2NO2S B2549305 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline CAS No. 861210-54-0](/img/structure/B2549305.png)

2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

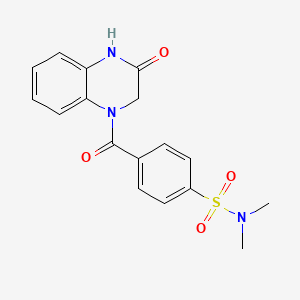

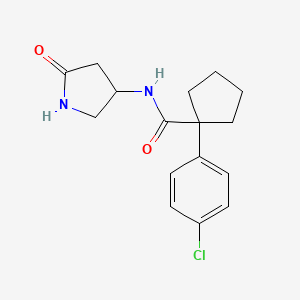

The compound "2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a benzenesulfonyl group attached to the quinoline nucleus. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that may include the formation of intermediates such as tetrahydroquinolines or benzoxazin-ones. For instance, the synthesis of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives has been reported, which are structurally related to the compound . These derivatives were synthesized using a rationale based on the biological relevance of their structural moieties. Similarly, the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives from 1,2,3,4-tetrahydroisoquinoline has been described . These methods could potentially be adapted for the synthesis of "2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline" by incorporating the appropriate bromine substituents and benzenesulfonyl group at the relevant positions on the quinoline nucleus.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The 3D structural characterization of such compounds, including the presence of intramolecular weak hydrogen bonds, can influence their conformational preferences and, consequently, their biological interactions . Molecular modeling and X-ray crystallography are common techniques used to elucidate these structures, which would be relevant for understanding the molecular structure of "2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline".

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cycloadditions and condensations. For example, N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles were synthesized through cycloadditions using the modified Pictet-Spengler reaction and Click chemistry . Schiff bases of quinoline derivatives have also been synthesized by condensation reactions . These reactions could be relevant for further functionalization of "2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline".

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. The presence of bromine atoms and a benzenesulfonyl group in "2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline" would affect its properties. For instance, bromine substituents have been shown to enhance the antimicrobial activity of related compounds . The behavior of 6,8-dibromoquinoline derivatives towards various reagents can lead to unusual cleavage or the formation of different products depending on the reaction conditions .

Applications De Recherche Scientifique

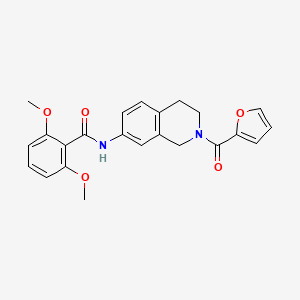

Catalysts for Transfer Hydrogenation

Compounds structurally related to "2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline," such as N-(Quinoline-8-yl-aryl)benzenesulfonamides, have been synthesized and used as ligands for ruthenium complexes. These complexes exhibit good activity as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, a reaction of significance in the synthesis of alcohols from ketones, indicating potential application in chemical synthesis and pharmaceutical manufacturing (Dayan et al., 2013).

Anticancer Agents

The structural motif of tetrahydroisoquinoline, closely related to the quinoline structure, has been explored for its potential in anticancer drug development. Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has shown promising cytotoxicity against breast cancer cell lines, suggesting that derivatives of quinoline compounds may have applications in the development of new anticancer agents (Redda et al., 2010).

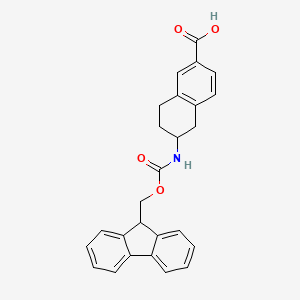

Nonlinear Optical Properties

Compounds containing quinoline units, such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates, have been synthesized and characterized for their nonlinear optical absorption properties. These studies indicate potential applications in optical limiting, which is critical for developing materials that protect sensitive optical components from damage by intense light beams (Ruanwas et al., 2010).

Antibacterial Activities

Derivatives of 1,2,3-diazaborine, which include structural elements similar to those in the compound of interest, have shown antibacterial activities both in vitro and in vivo. This suggests that quinoline derivatives could be explored for their potential antibacterial properties, contributing to the search for new antimicrobial agents (Grassberger et al., 1984).

Molecular Docking and Drug Design

The quinoline structure is a common feature in molecules designed for drug development. Studies involving molecular docking of quinoline derivatives have identified interactions with specific biological targets, suggesting applications in the design of molecules with tailored biological activities. For example, N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles have been investigated for their anticancer activity, demonstrating the potential of quinoline derivatives in medicinal chemistry (Pingaew et al., 2014).

Propriétés

IUPAC Name |

2-[4-(benzenesulfonyl)phenyl]-6,8-dibromoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Br2NO2S/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)27(25,26)17-4-2-1-3-5-17/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHYZQDFIOFACG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2549222.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2549223.png)

![Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2549224.png)

![Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2549227.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2549228.png)

![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B2549243.png)